molecular formula C10H17N3O3S B6964354 N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylpropanamide

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylpropanamide

Cat. No.: B6964354
M. Wt: 259.33 g/mol
InChI Key: NHYMNJMAGJFBJG-UHFFFAOYSA-N
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Description

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an imidazolidinone ring, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylpropanamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of ethylamine and methylamine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the imidazolidinone intermediate with a suitable acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, where nucleophiles such as amines or thiols can replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, halogenated precursors.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its stable imidazolidinone ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring provides a stable scaffold that can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methyl-4-phenoxybutanamide
  • N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-1,4-dioxane-2-carboxamide
  • 2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Uniqueness

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylpropanamide stands out due to its unique combination of an imidazolidinone ring and a methylsulfanyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further enhance its value in scientific research.

Properties

IUPAC Name

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-5-10(3)8(15)13(9(16)11-10)12-7(14)6(2)17-4/h6H,5H2,1-4H3,(H,11,16)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYMNJMAGJFBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)NC(=O)C(C)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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